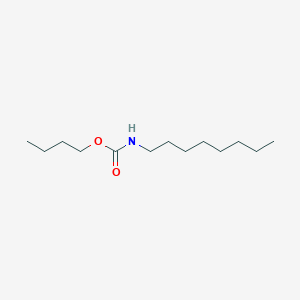
Butyl N-octylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-octylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial applications. This compound is known for its stability and effectiveness in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl N-octylcarbamate can be synthesized through the reaction of butylamine and octyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the nucleophilic attack of the amine group on the isocyanate, forming the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of solvents and catalysts is carefully controlled to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines and alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Aplicaciones Científicas De Investigación
Butyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a protective agent for enzymes and proteins.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of butyl N-octylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The pathways involved in its action include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses.
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in paints and coatings.
tert-Butyl N-hydroxycarbamate: Used in organic synthesis and as a protecting group for amines.
Benzene-di-N-substituted carbamates: Employed as inhibitors in biochemical assays.
Uniqueness
Butyl N-octylcarbamate stands out due to its specific combination of butyl and octyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring long-lasting and effective chemical agents.
Propiedades
Número CAS |
1071-66-5 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
butyl N-octylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-3-5-7-8-9-10-11-14-13(15)16-12-6-4-2/h3-12H2,1-2H3,(H,14,15) |
Clave InChI |
GXPOIKFYBOVJLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


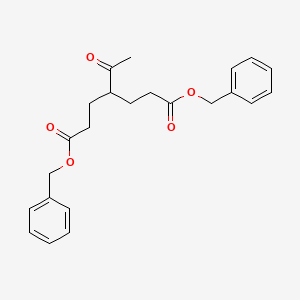
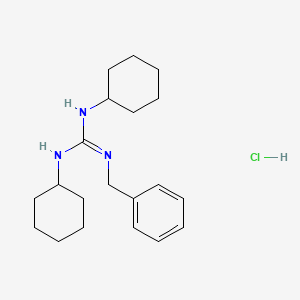
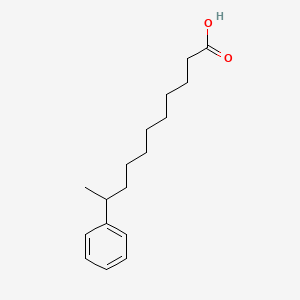
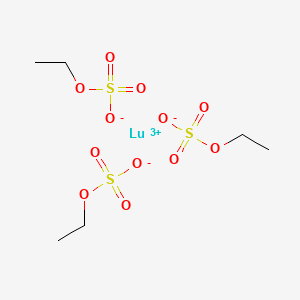
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
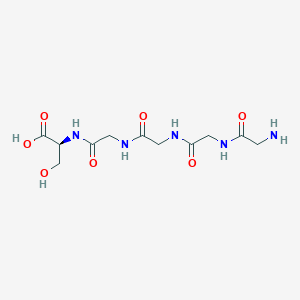
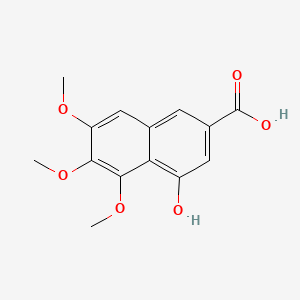
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
